molecular formula C27H33N3O5 B1674182 Fumitremorgin B CAS No. 12626-17-4

Fumitremorgin B

Cat. No.: B1674182
CAS No.: 12626-17-4
M. Wt: 479.6 g/mol
InChI Key: WEIYXEFMCIRZHC-UHFFFAOYSA-N
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Mechanism of Action

Fumitremorgin B, also known as Lanosulin, is a mycotoxin produced by various fungi, including Aspergillus fumigatus, Aspergillus caespitosus, Penicillium lanosum, and Penicillium piscarium .

Target of Action

The primary target of this compound is the gamma-aminobutyric acid receptor subunit alpha-1 . This receptor is a component of the heteropentameric receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain . This compound also functions as a receptor for diazepines and various anesthetics .

Mode of Action

This compound interacts with its targets by binding at a separate allosteric effector binding site . This interaction results in changes in the receptor’s function, affecting the transmission of signals in the nervous system .

Biochemical Pathways

This compound is involved in the endoperoxide formation reaction, converting this compound to verruculogen . This reaction is catalyzed by this compound endoperoxidase (FtmOx1), an α-ketoglutarate-dependent mononuclear non-haem iron enzyme . The molecular oxygen (O2) is incorporated into verruculogen without O–O bond scission .

Pharmacokinetics

This solubility can impact the compound’s bioavailability, as it affects how well the compound can be absorbed and distributed within the body .

Result of Action

This compound has been found to have antifungal activity against a variety of phytopathogenic fungi . It also exhibits potent insect antifeedant activity against armyworm larvae . In addition, this compound is cytotoxic when tested against brine shrimp . It has been found to inhibit the proliferation of U937 and PC3 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound is associated with certain fungi, which thrive in specific environmental conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Safety and Hazards

Fumitremorgin B should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The unprecedented epoxidation mechanism of Fumitremorgin B endoperoxidase (FtmOx1) from Aspergillus fumigatus provides useful information for understanding the reaction mechanism of FtmOx1 and provides guidance for further experimental investigations .

Properties

IUPAC Name

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIYXEFMCIRZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

12626-17-4
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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